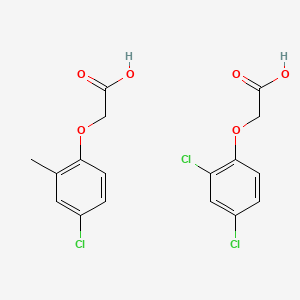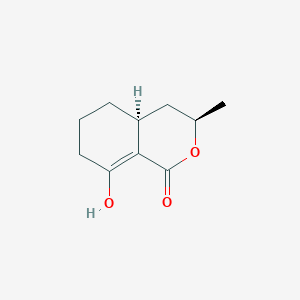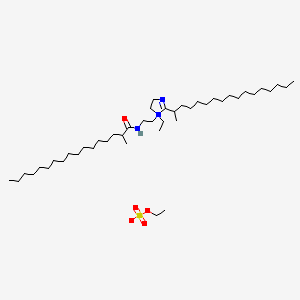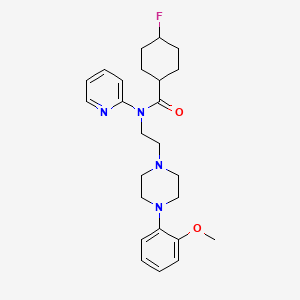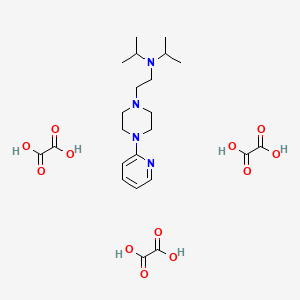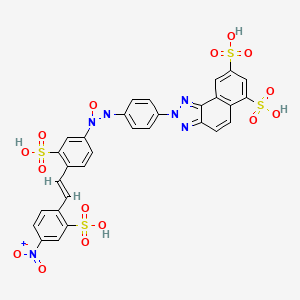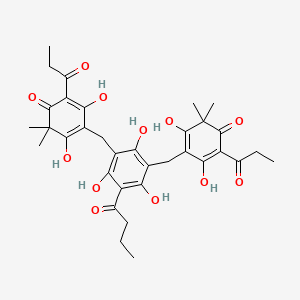
Filixic acid pbp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of filixic acid pbp from Dryopteris filix-mas involves a series of extraction and purification steps. Typically, the dried plant material is subjected to solvent extraction using a mixture of acetonitrile and methanol . The extract is then purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Análisis De Reacciones Químicas
Types of Reactions
Filixic acid pbp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carbonyl functionalities in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Filixic acid pbp has been the subject of various scientific studies due to its potential therapeutic properties . Some of its applications include:
Chemistry: Used as a reference compound in the study of phloroglucinol derivatives.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anthelmintic activity and potential use in treating parasitic infections.
Comparación Con Compuestos Similares
Filixic acid pbp is part of a broader class of phloroglucinol derivatives, which include compounds like filixic acid ABA, filixic acid ABP, and filixic acid ABB . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carbonyl group arrangement, which contributes to its distinct chemical reactivity and biological properties.
List of Similar Compounds
- Filixic acid ABA
- Filixic acid ABP
- Filixic acid ABB
- Filixic acid PBB
- Flavaspidic acid BB
Propiedades
| 51005-85-7 | |
Fórmula molecular |
C34H40O12 |
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
4-[[3-butanoyl-5-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C34H40O12/c1-8-11-20(37)21-25(39)14(12-16-27(41)22(18(35)9-2)31(45)33(4,5)29(16)43)24(38)15(26(21)40)13-17-28(42)23(19(36)10-3)32(46)34(6,7)30(17)44/h38-44H,8-13H2,1-7H3 |
Clave InChI |
XKWPPRSNNAIZJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





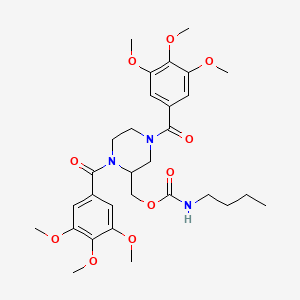
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
